molecular formula C19H12Cl2N6O B10973162 2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10973162
M. Wt: 411.2 g/mol
InChI Key: VCNISYGURVGXPW-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple aromatic and heterocyclic rings, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 3,4-dichlorophenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced using reagents like 3,4-dichlorophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of aromatic and heterocyclic rings, which provides a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C19H12Cl2N6O

Molecular Weight

411.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6O/c20-15-7-6-13(8-16(15)21)28-10-17-24-19-14-9-23-27(12-4-2-1-3-5-12)18(14)22-11-26(19)25-17/h1-9,11H,10H2

InChI Key

VCNISYGURVGXPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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